tinosposinenside A
説明
Tinosposinenside A is a diterpenoid compound isolated from Tinospora sinensis, a plant traditionally used in herbal medicine. Structurally, it is characterized by the molecular formula C₂₇H₃₅O₁₂ and a molecular weight of 551.21 g/mol . Its identification via high-performance liquid chromatography coupled with linear ion trap-orbitrap mass spectrometry (HPLC-LTQ-Orbitrap-MS) revealed a deprotonated molecular ion ([M−H]⁻) at m/z 551.21173, with key fragment ions at m/z 389 (100% abundance), 374, 371, and 359, suggesting a glycosidic cleavage pattern and a core diterpene aglycone structure .
特性
分子式 |
C27H36O12 |
|---|---|
分子量 |
552.6 g/mol |
IUPAC名 |
[(2S,4aR,6aR,10S,10aS,10bS)-2-(furan-3-yl)-10b-methyl-4,7-dioxo-6a-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4a,5,6,8,9,10,10a-octahydro-1H-benzo[f]isochromen-10-yl] acetate |
InChI |
InChI=1S/C27H36O12/c1-13(29)37-16-3-4-19(30)27(12-36-25-22(33)21(32)20(31)18(10-28)39-25)7-5-15-24(34)38-17(14-6-8-35-11-14)9-26(15,2)23(16)27/h6,8,11,15-18,20-23,25,28,31-33H,3-5,7,9-10,12H2,1-2H3/t15-,16-,17-,18+,20+,21-,22+,23-,25+,26+,27+/m0/s1 |
InChIキー |
OZBWLDZUMGKCEP-JWXWVHOGSA-N |
異性体SMILES |
CC(=O)O[C@H]1CCC(=O)[C@]2([C@@H]1[C@@]3(C[C@H](OC(=O)[C@@H]3CC2)C4=COC=C4)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
正規SMILES |
CC(=O)OC1CCC(=O)C2(C1C3(CC(OC(=O)C3CC2)C4=COC=C4)C)COC5C(C(C(C(O5)CO)O)O)O |
同義語 |
tinosposinenside A |
製品の起源 |
United States |
類似化合物との比較
Structural and Physicochemical Properties
The table below compares Tinosposinenside A with structurally related diterpenoids from Tinospora sinensis and other species:
*ClogP (calculated partition coefficient) inferred from retention times and fragmentation patterns.
Key Observations:
Structural Differentiation: Glycosylation Patterns: Tinosposinenside A lacks the acetylated sugar moieties present in Tinosposinenside B and Tinocrisposide, as evidenced by its simpler fragmentation profile (e.g., absence of ions like m/z 563 or m/z 579 seen in Tinocrisposide) . Side-Chain Modifications: Compared to Tinosposinenside C, which shows a base peak at m/z 497 (indicative of a decarboxylated aglycone), Tinosposinenside A retains a hydroxylated side chain (fragment m/z 389) .
Molecular Weight: Tinosposinenside B’s higher molecular weight (581.22 vs. 551.21) correlates with additional hydroxyl or acetyl groups, which may influence receptor binding or solubility .
Analytical Challenges and Gaps
- Fragmentation Ambiguity: Overlapping fragments (e.g., m/z 297 in Tinosposinenside B and Isocryptotanshinone II) complicate structural elucidation without NMR validation .
- Bioactivity Data: Most studies focus on structural identification via MS; pharmacological profiling of Tinosposinenside A remains sparse .
Q & A
Q. What spectroscopic and chromatographic methods are recommended for the structural characterization of tinosposinenside A?
To elucidate the structure of tinosposinenside A, researchers should employ a combination of:
- High-Resolution Mass Spectrometry (HR-MS) for molecular formula determination.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments like H, C, HSQC, HMBC) to assign stereochemistry and functional groups.
- X-ray crystallography if single crystals are obtainable, for absolute configuration confirmation. Methodological rigor requires cross-validating results with existing phytochemical databases and replicating analyses across independent labs to minimize instrumentation bias .
Q. How should in vitro bioactivity assays for tinosposinenside A be designed to ensure reproducibility?
- Standardized cell lines : Use authenticated cell lines (e.g., HepG2 for hepatotoxicity, RAW264.7 for anti-inflammatory assays) with passage numbers documented.
- Dose-response curves : Test a minimum of five concentrations in triplicate, with positive controls (e.g., ascorbic acid for antioxidant assays).
- Endpoint selection : Combine multiple assays (e.g., DPPH scavenging, SOD activity) to mitigate assay-specific artifacts. Statistical analysis should include ANOVA with post-hoc tests to confirm significance thresholds () .
Q. What extraction protocols maximize tinosposinenside A yield from Tinospora cordifolia?
Comparative studies recommend:
Advanced Research Questions
Q. How can contradictory pharmacokinetic data for tinosposinenside A across rodent models be resolved?
Discrepancies in bioavailability or half-life often stem from:
- Species-specific metabolism : Compare CYP450 isoform expression in rats vs. mice using qPCR.
- Administration route : Standardize oral vs. intravenous dosing and monitor plasma protein binding.
- Analytical validation : Employ LC-MS/MS with deuterated internal standards to reduce matrix effects. Meta-analysis frameworks (e.g., PRISMA guidelines) can synthesize data across studies to identify confounding variables .
Q. What integrative approaches link tinosposinenside A’s anti-inflammatory effects to specific molecular targets?
Advanced methodologies include:
- Network pharmacology : Construct protein-protein interaction networks using databases like STRING, prioritizing nodes (e.g., NF-κB, COX-2) with high betweenness centrality.
- CRISPR-Cas9 knockout models : Validate target genes (e.g., TNF-α) in macrophage lines.
- Metabolomics : Pair LC-MS with pathway analysis tools (KEGG, MetaboAnalyst) to map metabolite flux changes. Triangulate findings with molecular docking simulations to predict binding affinities .
Q. How can researchers address variability in tinosposinenside A’s cytotoxicity reported across cancer cell lines?
- Cell line profiling : Screen panels (NCI-60) to identify lineage-specific sensitivities.
- Microenvironment mimicry : Use 3D spheroid cultures or co-cultures with fibroblasts to replicate in vivo conditions.
- Mechanistic deconvolution : Apply RNA-seq to compare transcriptomes of responsive vs. resistant lines, focusing on apoptotic pathways (e.g., Bcl-2/Bax ratios). Replicate experiments under hypoxia (5% O) to assess oxygen tension effects .
Methodological Considerations for Data Interpretation
- Contradiction analysis : Use Bland-Altman plots or Cohen’s to quantify effect size disparities between studies.
- Theoretical grounding : Align hypotheses with frameworks like network pharmacology or systems biology to ensure mechanistic plausibility .
- Ethical compliance : For in vivo work, adhere to ARRIVE guidelines for experimental rigor and transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
